molecular formula C6H10O2 B1585371 1,3-Dioxolane, 2-ethenyl-2-methyl- CAS No. 26924-35-6

1,3-Dioxolane, 2-ethenyl-2-methyl-

Cat. No. B1585371
CAS RN: 26924-35-6
M. Wt: 114.14 g/mol
InChI Key: ZMIARSDHSWUVIA-UHFFFAOYSA-N
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Description

“1,3-Dioxolane, 2-ethyl-2-methyl-” is a chemical compound with the formula C6H12O2 and a molecular weight of 116.1583 . It is also known by other names such as 2-Butanone, cyclic ethylene acetal; 2-Butanone, cyclic 1,2-ethanediyl acetal; 2-Ethyl-2-methyldioxolane; 2-Methyl-2-ethyldioxolane; 2-Ethyl-2-methyl-1,3-dioxolane; 2-Methyl-2-ethyl-1,3-dioxolane .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the efficient and reliable synthesis of 2-methylene-4-phenyl-1,3-dioxolane, a highly effective cyclic ketene acetal for radical ring-opening polymerization, was reported . Also, 2-Ethyl-2-methyl-1,3-dioxolane was employed as a reagent in the selective ketalization of 1-oxo functions of 8a-methyl 1,6-dioxo 1,2,3,4,6,7,8,8a-octahydronaphthalene and 7a-methyl 1,5-dioxo 5,6,7,7a-tetrahydroindane .


Molecular Structure Analysis

The molecular structure of “1,3-Dioxolane, 2-ethyl-2-methyl-” can be viewed using Java or Javascript . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1,3-Dioxolane, 2-ethyl-2-methyl-” include a boiling point of 389.7 K , a fusion temperature of 191.19 K , and a vaporization enthalpy of 44.8 ± 0.3 kJ/mol .

Safety And Hazards

“1,3-Dioxolane, 2-ethyl-2-methyl-” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and causes serious eye irritation . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-ethenyl-2-methyl-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-3-6(2)7-4-5-8-6/h3H,1,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMIARSDHSWUVIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90302045
Record name 1,3-Dioxolane, 2-ethenyl-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90302045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dioxolane, 2-ethenyl-2-methyl-

CAS RN

26924-35-6
Record name 1, 2-ethenyl-2-methyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148239
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Dioxolane, 2-ethenyl-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90302045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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